molecular formula C16H12ClN3O4 B2849629 2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide CAS No. 1025578-44-2

2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide

Cat. No.: B2849629
CAS No.: 1025578-44-2
M. Wt: 345.74
InChI Key: MYPVMOJAAPBFGX-VMPITWQZSA-N
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Description

2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzamide group linked to a chloronitrophenyl prop-2-enoyl moiety through an amide bond. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or methanol.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide
  • 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzoic acid

Uniqueness

2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide is unique due to its specific structural features, such as the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-13-7-6-11(20(23)24)9-10(13)5-8-15(21)19-14-4-2-1-3-12(14)16(18)22/h1-9H,(H2,18,22)(H,19,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPVMOJAAPBFGX-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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